molecular formula C16H18N4O3 B2828577 6-ethyl-5-((furan-2-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946203-09-4

6-ethyl-5-((furan-2-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2828577
CAS No.: 946203-09-4
M. Wt: 314.345
InChI Key: GJJYIZIVTSBZIE-UHFFFAOYSA-N
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Description

6-ethyl-5-((furan-2-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that incorporates a furan ring, a pyrido[2,3-d]pyrimidine core, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-5-((furan-2-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine derivatives with furan-2-ylmethylamine under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-5-((furan-2-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction may lead to the formation of amine derivatives .

Scientific Research Applications

6-ethyl-5-((furan-2-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 6-ethyl-5-((furan-2-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives and furan-containing heterocycles. Examples include:

Uniqueness

The uniqueness of 6-ethyl-5-((furan-2-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-ethyl-5-(furan-2-ylmethylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-4-10-8-18-14-12(15(21)20(3)16(22)19(14)2)13(10)17-9-11-6-5-7-23-11/h5-8H,4,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJYIZIVTSBZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1NCC3=CC=CO3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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